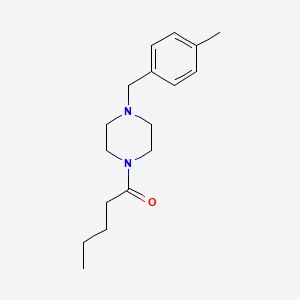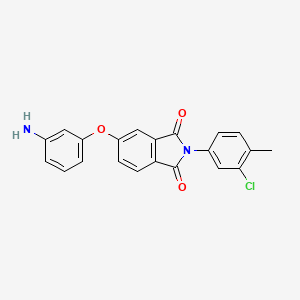
1-(4-methylbenzyl)-4-pentanoylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(4-methylbenzyl)-4-pentanoylpiperazine” is a derivative of benzylpiperazine . Benzylpiperazine is an organic compound that consists of a six-member cyclic secondary diamine with the nitrogen in the 1, 4 – position, which makes piperazine a weak base . The nitrogen in the piperazine ring plays an important role in biological research and drug manufacturing industry .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds have been synthesized from benzylideneisoxazol-5-one in 34% yield via double methylene transfer from diazomethane .Molecular Structure Analysis
The structure of similar compounds was established based on 1H, 13C, and 2D NMR spectroscopy and high-resolution mass spectrometry, and confirmed by X-ray diffraction analysis .Chemical Reactions Analysis
In alkylbenzenes, the carbon atom which is attached to the aromatic ring is particularly reactive. Reactions taking place at this carbon atom are said to occur at the benzylic position .Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[4-[(4-methylphenyl)methyl]piperazin-1-yl]pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-3-4-5-17(20)19-12-10-18(11-13-19)14-16-8-6-15(2)7-9-16/h6-9H,3-5,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUXHCZFBHPROG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)CC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 4-{[butyl(methyl)amino]methyl}benzoate](/img/structure/B5082092.png)
![4-chloro-N-[2-nitro-4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5082102.png)
![propyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B5082130.png)
![3-[3-(3-ethyl-5-methylphenoxy)-2-hydroxypropyl]-1,5,6-trimethyl-1H-benzimidazol-3-ium iodide](/img/structure/B5082136.png)
![4-(5-{[1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazol-5-yl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B5082138.png)
![methyl 4-{[1,4-dioxo-3-(1-pyrrolidinyl)-1,4-dihydro-2-naphthalenyl]amino}benzoate](/img/structure/B5082146.png)
![[4-oxo-2-thioxo-5-({5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylene)-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B5082147.png)
![(3-bromo-4-fluorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5082164.png)
![3'-(methylthio)-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]](/img/structure/B5082170.png)
![dimethyl 2-[1-(4-iodobenzoyl)-7-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5082182.png)


![1-{3-[1-(1-naphthylmethyl)-4-piperidinyl]propanoyl}-4-phenylpiperazine](/img/structure/B5082190.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-phenylthiourea](/img/structure/B5082192.png)
